molecular formula C20H24O B13779958 Cyclohexyl-2-(2-phenylethyl)phenol CAS No. 97552-88-0

Cyclohexyl-2-(2-phenylethyl)phenol

Cat. No.: B13779958
CAS No.: 97552-88-0
M. Wt: 280.4 g/mol
InChI Key: FNJNNXUJEGCWID-UHFFFAOYSA-N
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Description

Cyclohexyl-2-(2-phenylethyl)phenol is a synthetic phenolic compound characterized by a phenolic ring substituted with a cyclohexyl group and a 2-phenylethyl side chain. This structural configuration places it within the broader class of cyclohexylphenols, which are notable for their diverse pharmacological and chemical properties . The compound’s molecular framework combines lipophilic (cyclohexyl and phenylethyl) and polar (phenolic -OH) moieties, influencing its solubility, bioavailability, and interaction with biological targets.

Properties

CAS No.

97552-88-0

Molecular Formula

C20H24O

Molecular Weight

280.4 g/mol

IUPAC Name

3-cyclohexyl-2-(2-phenylethyl)phenol

InChI

InChI=1S/C20H24O/c21-20-13-7-12-18(17-10-5-2-6-11-17)19(20)15-14-16-8-3-1-4-9-16/h1,3-4,7-9,12-13,17,21H,2,5-6,10-11,14-15H2

InChI Key

FNJNNXUJEGCWID-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C(=CC=C2)O)CCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Alkylation of Phenols with Cyclohexene

One classical approach to synthesize cyclohexyl-substituted phenols involves the acid-catalyzed alkylation of phenols using cyclohexene as the alkylating agent. This method typically employs strong acids such as boron trifluoride hydrate or sulfonic acids to activate the olefin, forming a sulfonic ester intermediate that subsequently reacts with phenol to yield cyclohexylphenol derivatives.

  • The reaction mechanism involves electrophilic addition of cyclohexyl cation intermediates to the phenol ring, favoring ortho and para substitution.
  • Side products such as cyclohexyl phenyl ether are also formed, which can influence the selectivity of the alkylation.
  • Both homogeneous catalysts (e.g., BF3·(H2O)2) and heterogeneous sulfonic acid resins have been studied for this transformation.
  • Reaction conditions typically require mild heating and controlled acid concentration to optimize yield and regioselectivity.

This method is advantageous for its simplicity and directness but may require careful control to minimize by-products and ensure high selectivity for the desired cyclohexyl-2-(2-phenylethyl)phenol.

One-Pot Tandem Catalytic System Using RANEY® Nickel and Hierarchical Beta Zeolite

A more modern and sustainable method involves a one-pot synthesis using a tandem catalytic system combining RANEY® Nickel and hierarchical Beta zeolite. This system catalyzes the conversion of phenol and isopropyl alcohol into cyclohexylphenols, including this compound, via catalytic hydrogen transfer.

  • The RANEY® Nickel component facilitates hydrogenation steps, while the Beta zeolite provides Brønsted acidity promoting alkylation.
  • The reaction proceeds efficiently at moderate temperatures (~150°C) with high selectivity (~70%) and conversion (~64%) within 1 hour.
  • Compared to other catalysts like Al-SBA-15, this tandem system offers superior selectivity towards cyclohexylphenols due to the combination of acidity and hydrogenation ability.
  • The process is more sustainable, using isopropyl alcohol as a hydrogen donor and avoiding harsh reagents derived from fossil fuels.

This method represents an advanced catalytic approach with potential industrial applicability for producing cyclohexylphenols with high efficiency and environmental compatibility.

Multi-Step Synthesis via Grignard Reagents and Wittig-Horner Reactions

Another synthetic route, particularly for substituted analogs such as 2-[2-(3-methoxyphenyl)ethyl]phenol, involves multi-step sequences starting from salicylaldehyde or related phenolic aldehydes.

  • Initial steps include protection of phenolic hydroxyl groups (e.g., benzyl protection), followed by formation of Grignard reagents from benzyl chlorides.
  • The Grignard reagents react with salicylaldehyde to form secondary alcohol intermediates.
  • Subsequent dehydration in dimethylformamide (DMF) generates vinyl derivatives.
  • Final catalytic hydrogenation converts the vinyl intermediates to the target phenol derivatives.
  • Alternative steps include Arbuzov and Wittig-Horner reactions to introduce the 2-phenylethyl side chain.
  • This route achieves moderate to high overall yields (~62.5%) under mild conditions without requiring chromatographic purification, making it suitable for industrial scale-up.

This approach is versatile and allows for structural modifications but involves more synthetic steps and reagents compared to direct alkylation methods.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield/Selectivity Notes
Acid-Catalyzed Alkylation with Cyclohexene Cyclohexene, BF3·(H2O)2 or sulfonic acids Mild heating, acid catalysis Moderate, variable regioselectivity Simple, direct, but side products formed
One-Pot Tandem Catalysis Phenol, isopropyl alcohol, RANEY® Ni, Beta zeolite 150°C, 1 hour ~70% selectivity, 64% conversion Sustainable, efficient, high selectivity
Multi-Step Grignard & Wittig-Horner Salicylaldehyde, benzyl chloride, Grignard reagents, Wittig reagents Mild, multi-step ~62.5% overall yield Suitable for industrial scale, no chromatography
Synthesis via 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid intermediates Alkyl mandelate, lithium diisopropylamide, cyclohexyl iodide Low temperature, inert atmosphere Variable, sometimes low yields Complex, costly reagents, indirect route

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-2-(2-phenylethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl-2-(2-phenylethyl)phenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexyl-2-(2-phenylethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which may influence various biological processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components .

Comparison with Similar Compounds

Substituted Phenylethylphenols

Several analogs share the 2-phenylethylphenol backbone but differ in substituents:

  • 3-[2-(3-Methoxyphenyl)ethyl]phenol: Features a methoxy group on the phenyl ring, enhancing electron density and altering metabolic stability compared to the cyclohexyl variant .

Key Structural Differences :

Compound Substituents Molecular Weight (approx.) Key Properties
Cyclohexyl-2-(2-phenylethyl)phenol Cyclohexyl, 2-phenylethyl, -OH ~300–350 High lipophilicity, moderate solubility
3-[2-(3-Methoxyphenyl)ethyl]phenol Methoxy, 2-phenylethyl, -OH ~260–280 Enhanced metabolic stability
5-Methoxy-2-prenyl-3-(2-phenylethyl)phenol Prenyl, methoxy, 2-phenylethyl ~310–330 Antimicrobial activity

2-(2-Phenylethyl)chromones from Agarwood

2-(2-Phenylethyl)chromones, such as those isolated from agarwood (Aquilaria spp.), share the phenylethyl motif but incorporate a chromone core instead of a phenolic ring. These compounds exhibit distinct fragmentation patterns in GC-MS due to cleavage between the chromone and phenyl moieties .

Comparison Highlights :

  • Molecular Weight: Chromones (e.g., basic skeleton MW = 250) are lighter than this compound (~300–350) .
  • Chromatographic Behavior: Sesquiterpenes elute earlier (RT <25–38 min), while 2-(2-phenylethyl)chromones and this compound likely elute later due to higher MW and polarity .
  • Bioactivity: Chromones are associated with anti-inflammatory and sedative effects, whereas phenolic analogs may exhibit antioxidant or receptor-binding activities .

Simplified Aromatic Derivatives

  • 2-Phenylethanol: A volatile alcohol lacking the phenolic -OH group, widely used in fragrances. Its simplicity results in higher volatility and lower bioactivity compared to this compound .
  • 2-Phenylethyl ITC: An isothiocyanate with a phenylethyl group. Unlike the phenol derivative, its toxicity derives from the N=C=S group, which remains active in metabolites .

Functional Group Impact :

Compound Type Functional Group Key Property
This compound Phenolic -OH Antioxidant capacity, acidity
2-(2-Phenylethyl)chromones Chromone ring UV absorption, anti-inflammatory
2-Phenylethyl ITC Isothiocyanate Electrophilic toxicity

Metabolic and Toxicological Profiles

  • Metabolism: The cyclohexyl group may slow hepatic metabolism compared to methoxy-substituted phenols, prolonging half-life .
  • Toxicity: Unlike 2-phenylethyl ITC, which degrades to benzene derivatives, this compound’s phenolic structure likely reduces acute toxicity but necessitates evaluation of chronic effects .

Biological Activity

Cyclohexyl-2-(2-phenylethyl)phenol, a phenolic compound, has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl group and a phenylethyl moiety attached to a phenolic core. The presence of these groups contributes to its unique chemical properties, influencing its solubility, reactivity, and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Antioxidant Effects

The compound demonstrates significant antioxidant activity, which is crucial in neutralizing free radicals and reducing oxidative stress in biological systems. This property is essential for protecting cells from damage associated with various diseases.

3. Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

4. Potential Anticancer Effects

Emerging research has explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been noted in several studies, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Interaction with Enzymes : The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing enzyme activity.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammatory and apoptotic pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, it reduces oxidative stress, contributing to its protective effects on cells.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
Phenol Simple aromatic structureLimited antimicrobial activity
Cyclohexylphenol Contains cyclohexyl groupModerate antimicrobial effects
Phenylethylphenol Contains phenylethyl groupAntioxidant properties
This compound Combines both cyclohexyl and phenylethyl groupsBroad spectrum: antimicrobial, antioxidant, anti-inflammatory, anticancer

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A recent investigation demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, suggesting its potential as a natural preservative in food products.
  • Antioxidant Assessment : In vitro assays revealed that this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress, indicating its protective role against cellular damage.
  • Cancer Research : A study focused on its anticancer properties found that treatment with this compound led to a dose-dependent decrease in cell viability among various cancer cell lines, highlighting its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What are the recommended synthetic routes for Cyclohexyl-2-(2-phenylethyl)phenol, considering stereochemical outcomes?

  • Methodological Answer : Synthesis should prioritize stereochemical control, particularly for the cyclohexyl and phenylethyl substituents. Utilize chiral catalysts (e.g., asymmetric hydrogenation) to achieve enantiomeric purity, as stereochemistry significantly impacts bioactivity . Purification via preparative HPLC with chiral columns can resolve stereoisomers. Structural validation through X-ray crystallography or NOESY NMR is critical to confirm spatial arrangements .

Q. How can researchers characterize the structural configuration of this compound using spectroscopic methods?

  • Methodological Answer : Combine multiple spectroscopic techniques:
  • NMR : Use 1^1H-1^1H COSY and 13^13C DEPT-135 to assign proton environments and carbon types.
  • FT-IR : Identify hydroxyl (3200–3600 cm1^{-1}) and aromatic C=C (1450–1600 cm1^{-1}) stretching .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ peak at m/z 268.1463 for C20_{20}H22_{22}O).
  • X-ray diffraction : Resolve crystal packing and torsion angles .

Advanced Research Questions

Q. What experimental strategies are effective in resolving contradictory bioactivity data for this compound across different cell lines?

  • Methodological Answer :
  • Dose-response standardization : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify cell line-specific sensitivity.
  • Mechanistic profiling : Use transcriptomics (RNA-seq) to compare pathway activation (e.g., NF-κB vs. MAPK).
  • Solvent controls : Ensure solvents (e.g., DMSO) do not exceed 0.1% v/v to avoid cytotoxicity artifacts .
  • Receptor binding assays : Screen for off-target interactions using radioligand displacement (e.g., cannabinoid receptors, given structural similarity to cyclohexylphenols ).

Q. How does in vitro metabolomics aid in identifying primary degradation pathways of this compound?

  • Methodological Answer :
  • Metabolite profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze via LC-QTOF-MS. Monitor for hydroxylation (e.g., +16 Da) or demethylation (-14 Da) products .
  • Stable isotope labeling : Use 13^{13}C-labeled analogs to track metabolic fate in hepatocyte models.
  • Data interpretation : Cross-reference with spectral libraries (e.g., METLIN) to annotate metabolites. Note that retained NCS (isothiocyanate) groups in degradation products may preserve toxicity .

Q. What analytical techniques are most suitable for detecting trace metabolites of this compound in complex biological matrices?

  • Methodological Answer :
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate phenolic metabolites.
  • Detection :
  • UPLC-MS/MS : Use MRM (multiple reaction monitoring) for sensitivity (LOQ < 1 ng/mL).
  • Derivatization : Enhance detectability via BSTFA silylation for GC-MS analysis of volatile metabolites.
  • Validation : Spike recovery tests (80–120%) in plasma/urine to confirm method robustness .

Contradictory Data Analysis Framework

Observation Potential Cause Resolution Strategy Reference
Variable antimicrobial activityDifferential membrane permeabilityConduct logP measurements (octanol-water) to correlate hydrophobicity with efficacy
Inconsistent cytotoxicityMetabolic activation differencesCompare results in primary vs. immortalized cell lines
Discrepant receptor bindingStereoisomer interferenceRe-test using enantiomerically pure samples

Key Analytical Tools

Technique Application Example Parameters Reference
Chiral HPLCStereoisomer separationColumn: Chiralpak IA; Mobile phase: hexane/IPA (90:10)
NOESY NMRSpatial configurationMixing time: 800 ms; 500 MHz magnet
LC-QTOF-MSMetabolite IDCollision energy: 20–40 eV; Mass accuracy: < 3 ppm

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